molecular formula C16H24N4O4S B5519066 (1R*,5R*)-6-(2-methoxyisonicotinoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

(1R*,5R*)-6-(2-methoxyisonicotinoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

Cat. No.: B5519066
M. Wt: 368.5 g/mol
InChI Key: CTQHTGGJTPAJAC-GXTWGEPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a bicyclo[3.2.2]nonane structure, which is a type of organic compound with two bridgehead carbon atoms and three bridges of lengths 3, 2, and 2 . It also contains a sulfonamide group (-SO2NH2), which is often found in various pharmaceuticals, and an isonicotinoyl group, which is a component of some medications such as isoniazid, used for treating tuberculosis.


Molecular Structure Analysis

The bicyclo[3.2.2]nonane core of the molecule likely imparts a rigid, three-dimensional structure to the molecule . The presence of the sulfonamide and isonicotinoyl groups could introduce polar characteristics to the molecule, potentially affecting its solubility and reactivity.

Scientific Research Applications

Mannich-Type Interactions

  • Mannich-Type Reactions Involving Sulfur Compounds: One-pot reactions involving dimethyl sulfonyldiacetate and related compounds have been studied, leading to derivatives of diazabicyclo nonane dioxides (Vlasova et al., 2012).

Structural and Conformational Studies

  • Amides Derived from Diazabicyclo Nonane: A series of amides based on diazabicyclo nonane have been synthesized and studied for their structural and conformational properties using NMR spectroscopy and X-ray diffraction (Fernández et al., 1992).

Cytotoxic Activity and σ Receptor Affinity

  • Bicyclic σ Receptor Ligands with Cytotoxic Activity: Synthesized stereoisomeric alcohols and methyl ethers based on diazabicyclo nonane showed high σ1 receptor affinity and inhibited cell growth in various human tumor cell lines (Geiger et al., 2007).

Degradation of Sulfonated Azo Dyes

  • Degradation by Microbial Peroxidases: Pathways for the degradation of sulfonamide compounds like 3-methoxy-4-hydroxyazobenzene-4'-sulfonamide by microbial peroxidases have been proposed, indicating potential environmental applications (Goszczyński et al., 1994).

Synthesis of Unnatural Amino Acids

  • Unnatural Amino Acids with Diazabicyclo Nonane Unit: These amino acids have been synthesized in one step, indicating potential applications in biochemical and pharmaceutical research (Latypova et al., 2008).

Subtype Selective Nicotinic Acetylcholine Receptor Ligands

  • Influence of Hydrogen Bond Acceptor Systems: Studies have shown that 3,7-diazabicyclo nonane derivatives with carboxamide, sulfonamide, or urea groups have a strong impact on nicotinic acetylcholine receptor interaction, leading to subtype selectivity and diverse activation profiles (Eibl et al., 2013).

Properties

IUPAC Name

(1R,5R)-6-(2-methoxypyridine-4-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4S/c1-18(2)25(22,23)19-9-12-4-5-14(11-19)20(10-12)16(21)13-6-7-17-15(8-13)24-3/h6-8,12,14H,4-5,9-11H2,1-3H3/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQHTGGJTPAJAC-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC2CCC(C1)N(C2)C(=O)C3=CC(=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC(=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.